Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate
Overview
Description
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate, also known as 6-chloro-1-ethyl-2-imidazol-1-yl-1-pyridinecarboxylate, is an organic compound with a molecular formula of C10H9ClN2O2. It is a colorless solid that is soluble in water and has a melting point of 91-93°C. It is a derivative of imidazole and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Synthesis and Characterization
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate is used in the synthesis of various novel compounds. For instance, Ge et al. (2014) reported the synthesis of novel derivatives using this compound, which were characterized using IR, NMR, HRMS, and UV-vis absorption. These compounds exhibited fluorescence spectral characteristics in dichloromethane, indicating their potential application in optical properties studies (Ge et al., 2014).
Anti-Viral Properties
Chen et al. (2011) synthesized a series of derivatives of ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate and evaluated them for anti-hepatitis B virus (HBV) activity. Some of these compounds showed significant inhibitory effects on HBV DNA replication, indicating their potential as antiviral agents (Chen et al., 2011).
Synthesis of Heterocyclic Compounds
Mohamed (2021) described the synthesis of various derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate. The study highlights a new approach to synthesizing heterocyclic compounds, which could be useful in various chemical and pharmaceutical applications (Mohamed, 2021).
Fluorescence Properties
Yan et al. (2018) developed a tandem reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, resulting in 4-hydroxy pyrazolo[1,5-a]pyridine derivatives that exhibit strong fluorescence in solutions. This indicates the potential of ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate in the development of new fluorophores (Yan et al., 2018).
properties
IUPAC Name |
ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-8-4-3-7(11)5-13(8)6-12-9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGCVBPYJPJZKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2C=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloroimidazo[1,5-a]pyridine-1-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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